4-Amino-3,5-dibromobenzene-1-sulfonic acid
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Overview
Description
4-Amino-3,5-dibromobenzene-1-sulfonic acid is an aromatic sulfonic acid derivative It is characterized by the presence of amino, dibromo, and sulfonic acid functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dibromobenzene-1-sulfonic acid typically involves the bromination of 4-aminobenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring. The process can be summarized as follows:
Starting Material: 4-Aminobenzenesulfonic acid.
Bromination: The reaction is conducted using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or water.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to control the rate of bromination and ensure selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Handling: Procurement and handling of 4-aminobenzenesulfonic acid and bromine.
Reaction Setup: Large-scale reactors equipped with temperature control and stirring mechanisms.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dibromobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group activates the benzene ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the amino and sulfonic acid groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) for replacing bromine atoms.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of additional sulfonic acid groups.
Substitution: Formation of substituted derivatives with different functional groups replacing bromine.
Scientific Research Applications
4-Amino-3,5-dibromobenzene-1-sulfonic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its unique functional groups.
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Analytical Chemistry: Employed as a reagent in various analytical techniques to detect and quantify other compounds.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dibromobenzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups:
Amino Group: Acts as a nucleophile, participating in substitution and addition reactions.
Bromine Atoms: Serve as leaving groups in nucleophilic substitution reactions.
Sulfonic Acid Group: Enhances the solubility of the compound in aqueous media and participates in acid-base reactions.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonic Acid: Lacks bromine atoms, making it less reactive in certain substitution reactions.
3,5-Dibromobenzenesulfonic Acid: Lacks the amino group, reducing its nucleophilicity.
4-Amino-2,6-dibromobenzenesulfonic Acid: Similar structure but different bromination pattern, affecting its reactivity and applications.
Uniqueness
4-Amino-3,5-dibromobenzene-1-sulfonic acid is unique due to the presence of both amino and dibromo groups on the benzene ring, which enhances its reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
4-amino-3,5-dibromobenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO3S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,9H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQQNGNCDHGIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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